2-(Trifluoromethyl)pyridine-3-boronic acid
Overview
Description
2-(Trifluoromethyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H5BF3NO2. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring and a boronic acid functional group at the 3-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, including 2-(trifluoromethyl)pyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound (like this compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways for the synthesis of biologically active molecules . For example, it has been used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Pharmacokinetics
They are known to be relatively stable, readily prepared, and generally environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of this compound in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are known to be exceptionally mild and tolerant of various functional groups
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary applications is in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent. This reaction is catalyzed by palladium and involves the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .
In addition to its role in organic synthesis, this compound can interact with biological macromolecules such as proteins and DNA. For example, it has been shown to bind to bovine serum albumin and calf thymus DNA, indicating its potential for use in biochemical assays and drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with proteins involved in cell signaling can lead to changes in downstream signaling pathways, ultimately affecting cellular responses .
Moreover, this compound can modulate gene expression by binding to DNA or interacting with transcription factors. This interaction can result in either upregulation or downregulation of specific genes, depending on the context and the nature of the interaction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This covalent binding can lead to enzyme inhibition or activation, depending on the target enzyme and the nature of the interaction .
Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound. This degradation can result in the formation of byproducts that may have different biochemical properties and effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity .
At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary metabolic pathways involves its conversion to other boronic acid derivatives through enzymatic reactions .
These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. For example, the conversion of this compound to its metabolites can alter its binding affinity for proteins and DNA, leading to changes in its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments .
For instance, this compound can be transported into cells via specific transporters that recognize its boronic acid moiety. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments, such as the nucleus and cytoplasm .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it can be targeted to the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyridine-3-boronic acid typically involves the borylation of 2-(Trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)pyridine-3-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with the boronic acid group attached to a phenyl ring instead of a pyridine ring.
2-Fluoro-3-pyridineboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group on the pyridine ring. This combination imparts distinct reactivity and stability, making it highly valuable in cross-coupling reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKHOCBPUSCGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660275 | |
Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-39-3 | |
Record name | B-[2-(Trifluoromethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947533-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)pyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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